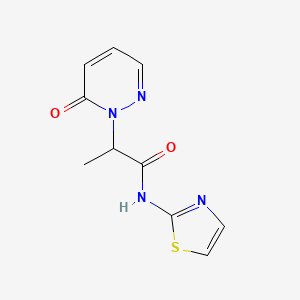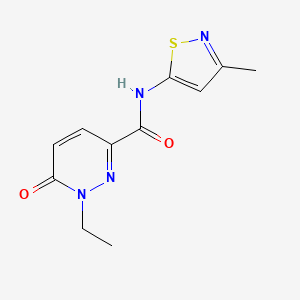
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide, also known as 6-oxo-DHP, is a small molecule inhibitor of two important enzymes: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and 5α-reductase type 1 (5α-R1). 6-oxo-DHP is a synthetic compound that has been developed as a potential therapeutic agent for treating metabolic syndrome and other diseases associated with abnormal levels of hormones. 6-oxo-DHP has been studied extensively and has been found to be a potent inhibitor of 11β-HSD1 and 5α-R1, with a high selectivity for the two enzymes.
Mecanismo De Acción
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide binds to the active site of 11β-HSD1 and 5α-R1, preventing the enzymes from catalyzing the conversion of their respective substrates. This results in decreased production of cortisol and dihydrotestosterone.
Biochemical and Physiological Effects
In preclinical studies, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has been found to reduce the activity of 11β-HSD1 and 5α-R1, resulting in decreased production of the hormones cortisol and dihydrotestosterone, respectively. In vivo studies have demonstrated that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide can reduce the levels of cortisol and dihydrotestosterone in mice, suggesting that it may be useful in the treatment of metabolic syndrome and other diseases associated with abnormal levels of hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in laboratory experiments include its high selectivity for 11β-HSD1 and 5α-R1, its low toxicity, and its ability to be synthesized relatively easily. However, there are some limitations to using 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in solution, meaning that it must be used quickly after synthesis.
Direcciones Futuras
There are several potential future directions for 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide research. These include further preclinical studies to evaluate the efficacy and safety of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in treating metabolic syndrome and other diseases associated with abnormal levels of hormones; further in vitro studies to better understand the mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide; and further in vivo studies to evaluate the long-term effects of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide. Additionally, further research is needed to develop more effective and selective inhibitors of 11β-HSD1 and 5α-R1. Finally, further research is needed to develop novel methods for synthesizing 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in order to reduce the cost and improve the efficiency of its production.
Métodos De Síntesis
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is synthesized using a two-step process involving the reaction of 1,3-thiazol-2-ylpropanamide with 6-oxo-1,6-dihydropyridazin-1-yl bromide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 90-100°C. The reaction is typically complete within two hours. The product is purified by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications. In preclinical studies, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has been found to be a potent inhibitor of 11β-HSD1 and 5α-R1, with a high selectivity for the two enzymes. In vitro studies have shown that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide can reduce the activity of 11β-HSD1 and 5α-R1, resulting in decreased production of the hormones cortisol and dihydrotestosterone, respectively. In vivo studies have demonstrated that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide can reduce the levels of cortisol and dihydrotestosterone in mice, suggesting that it may be useful in the treatment of metabolic syndrome and other diseases associated with abnormal levels of hormones.
Propiedades
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7(14-8(15)3-2-4-12-14)9(16)13-10-11-5-6-17-10/h2-7H,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZITVYHROTZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6426314.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426317.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)


![6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6426340.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)
![2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6426360.png)
![3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6426378.png)
![4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6426379.png)

![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)

![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)